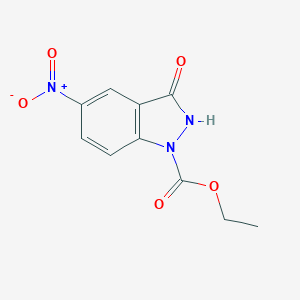
Ethyl 3-hydroxy-5-nitro-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a nitro group at the 5-position, a keto group at the 3-position, and an ethyl ester group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-nitrobenzoylacetate with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, alcohols, base catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: Ethyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in preclinical studies as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not fully understood but is believed to involve the inhibition of specific enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially through the formation of reactive intermediates that interact with cellular targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Similar structure but with a pyrazole ring instead of an indazole ring.
Ethyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indole-1-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
Uniqueness: Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unique due to the presence of both a nitro group and an indazole ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
178160-22-0 |
|---|---|
Formule moléculaire |
C10H9N3O5 |
Poids moléculaire |
251.2 g/mol |
Nom IUPAC |
ethyl 5-nitro-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C10H9N3O5/c1-2-18-10(15)12-8-4-3-6(13(16)17)5-7(8)9(14)11-12/h3-5H,2H2,1H3,(H,11,14) |
Clé InChI |
PZZXOYLHFQSEQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
SMILES canonique |
CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Synonymes |
ETHYL 5-NITRO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)
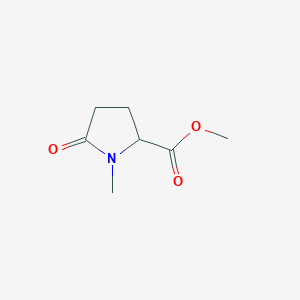
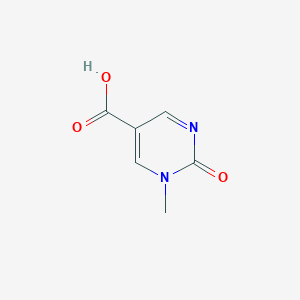
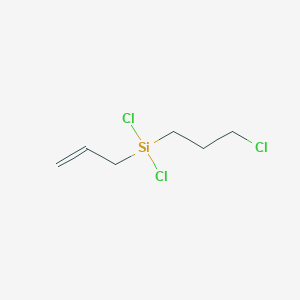
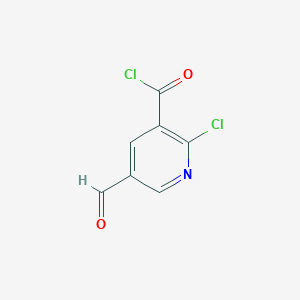
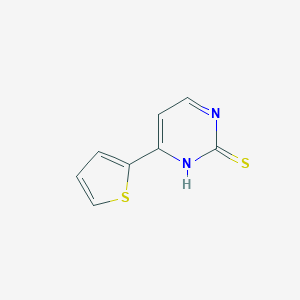

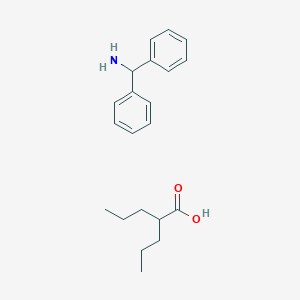
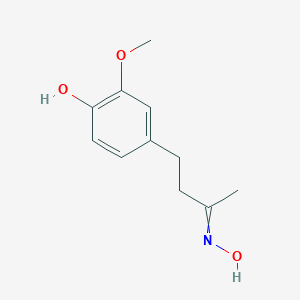
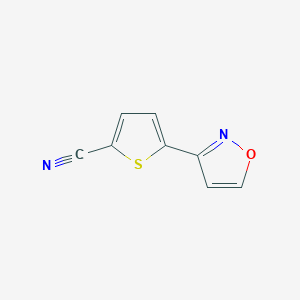
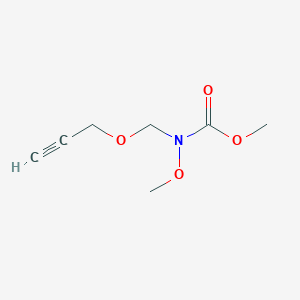
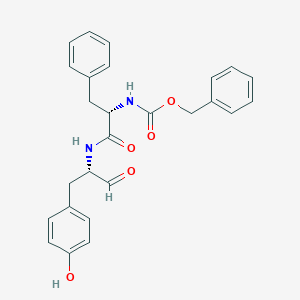
![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)
